molecular formula C10H16Cl2N2O B13579071 6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride

6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride

Katalognummer: B13579071
Molekulargewicht: 251.15 g/mol
InChI-Schlüssel: XJKXRLWTNDSFGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O. It is known for its unique structure, which includes a cyclobutyl ring attached to a pyridin-2-ol moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride typically involves the reaction of cyclobutylamine with pyridin-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-[1-(Aminomethyl)cyclopropyl]pyridin-2-oldihydrochloride
  • 6-[1-(Aminomethyl)cyclopentyl]pyridin-2-oldihydrochloride
  • 6-[1-(Aminomethyl)cyclohexyl]pyridin-2-oldihydrochloride

Uniqueness

6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H16Cl2N2O

Molekulargewicht

251.15 g/mol

IUPAC-Name

6-[1-(aminomethyl)cyclobutyl]-1H-pyridin-2-one;dihydrochloride

InChI

InChI=1S/C10H14N2O.2ClH/c11-7-10(5-2-6-10)8-3-1-4-9(13)12-8;;/h1,3-4H,2,5-7,11H2,(H,12,13);2*1H

InChI-Schlüssel

XJKXRLWTNDSFGD-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(CN)C2=CC=CC(=O)N2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.